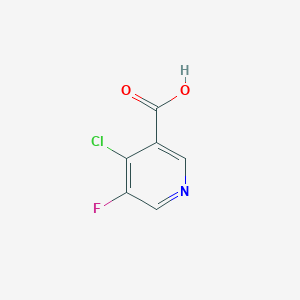

4-Chloro-5-fluoronicotinic acid

Description

BenchChem offers high-quality 4-Chloro-5-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRWXOCHMBWAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5-fluoronicotinic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Applications

Executive Summary

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development. The strategic placement of halogens on a nicotinic acid scaffold is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. This whitepaper details the physicochemical profile, structural reactivity, and validated experimental protocols for integrating 4-chloro-5-fluoronicotinic acid into complex synthetic pipelines.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in solution, its chromatographic retention, and its reactivity profile[1].

| Property | Value |

| CAS Number | 860296-20-4 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol |

| Melting Point | 152 °C (decomp) |

| Boiling Point | 287.4 ± 35.0 °C (Predicted) |

| Density | 1.576 ± 0.06 g/cm³ |

| pKa | 0.39 ± 0.25 |

| Topological Polar Surface Area (TPSA) | 50.19 Ų |

Data sourced from Echemi[1] and ChemScene[2] predictive and experimental databases.

Structural Reactivity & Mechanistic Insights

The reactivity of 4-chloro-5-fluoronicotinic acid is strictly governed by the synergistic electron-withdrawing effects of its substituents, creating a highly electrophilic core.

-

Nucleophilic Aromatic Substitution (SNAr) : The C4-chlorine bond is exceptionally labile. The pyridine nitrogen (para to C4) acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate during substitution. This electrophilicity is further amplified by the inductive electron-withdrawing effects of the adjacent C5-fluorine and C3-carboxylic acid. Consequently, C4 readily undergoes SNAr with amines, thiols, and alkoxides under mild thermal conditions[3].

-

Carboxylic Acid Activation : The C3-carboxylic acid can be activated for standard amide bond formation (e.g., using HATU or EDCI). However, due to the extreme electron deficiency of the pyridine ring, the resulting amides can be susceptible to hydrolysis if subjected to harsh aqueous bases.

-

Palladium-Catalyzed Cross-Coupling : The C4-Cl bond can undergo oxidative addition with Pd(0) species, enabling Suzuki-Miyaura or Stille couplings to install aryl or alkyl groups. However, SNAr often outcompetes this pathway if nucleophilic bases or solvents are present.

Fig 1. Core reactivity pathways of 4-chloro-5-fluoronicotinic acid.

Experimental Workflows & Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the C4-chlorine with a primary or secondary amine to generate 4-amino-5-fluoronicotinic acid derivatives, a highly common transformation in kinase inhibitor synthesis[3].

Causality & Design Rationale:

-

Solvent Choice (DMF): N,N-Dimethylformamide is selected as a polar aprotic solvent to stabilize the highly polar transition state (Meisenheimer complex) intrinsic to the SNAr mechanism.

-

Base Selection (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise quench its reactivity.

-

Workup Logic (Acidification): Because the starting material and the product contain a highly acidic carboxylic acid (pKa ~0.39)[1], they exist as water-soluble carboxylate salts in the basic reaction mixture. Acidification to pH 3 is strictly required to protonate the carboxylate, inducing the precipitation of the neutral zwitterionic product.

Step-by-Step Methodology:

-

Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-5-fluoronicotinic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

-

Nucleophile Addition : Add the desired primary or secondary amine (1.2–1.5 equiv) followed by DIPEA (2.5 equiv). The excess base ensures complete neutralization of the generated HCl and deprotonation of the carboxylic acid.

-

Thermal Activation : Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere. Stir continuously for 4 to 12 hours.

-

Reaction Monitoring (Self-Validation) : Monitor the consumption of the starting material via LC-MS. The product will typically show a distinct mass shift (-Cl isotope pattern disappears, +Amine mass added).

-

Aqueous Workup & Acidification : Once complete, cool the mixture to room temperature. Dilute the mixture with ice-cold distilled water (3× the reaction volume). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3.0.

-

Isolation : Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and a small volume of cold diethyl ether to remove residual DMF and unreacted amine traces.

-

Purification : Dry the solid in a vacuum oven at 50 °C overnight. If further purity is required, recrystallize from an ethanol/water gradient.

Fig 2. Step-by-step experimental workflow for SNAr amination.

Protocol 2: Amide Coupling via Carboxylic Acid Activation

To functionalize the C3 position without triggering SNAr at C4, mild coupling conditions must be employed.

Step-by-Step Methodology:

-

Activation : Dissolve 4-chloro-5-fluoronicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF at 0 °C.

-

Base Addition : Add DIPEA (3.0 equiv) and stir for 15 minutes to form the active OAt-ester intermediate.

-

Amine Coupling : Slowly add the coupling amine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup : Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 0.5 M HCl (carefully, to avoid hydrolyzing the new amide), and brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

References

Sources

4-Chloro-5-fluoronicotinic Acid: A Bifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated heterocycles is paramount for modulating physicochemical properties and achieving target selectivity. As a Senior Application Scientist, I frequently leverage 4-Chloro-5-fluoronicotinic acid (4-C-5-FNA) as a high-value, bifunctional building block. This molecule provides an elegant solution for library generation: it offers a carboxylic acid for immediate amide coupling and an orthogonally reactive chlorinated position for late-stage functionalization[1]. This whitepaper explores the structural logic, synthetic methodologies, and field-proven protocols for integrating 4-C-5-FNA into targeted drug discovery workflows, particularly in the development of kinase inhibitors and PET imaging tracers[2].

Physicochemical Profiling & Structural Logic

Before deploying any building block in a synthetic campaign, it is critical to understand the causality behind its structural features. 4-C-5-FNA is not merely a random arrangement of atoms; it is a highly tuned pharmacophore.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Chloro-5-fluoropyridine-3-carboxylic acid |

| CAS Registry Number | 860296-20-4[3] |

| Molecular Formula | C6H3ClFNO2[3] |

| Molecular Weight | 175.54 g/mol [3] |

| SMILES | C1=C(C(=C(C=N1)F)Cl)C(=O)O[4] |

| Predicted pKa | ~0.39 (Pyridine N) / ~3.5 (COOH)[3] |

| XLogP3 | 1.57[3] |

The Causality of the Substitution Pattern

-

The C5-Fluorine (Metabolic & Physicochemical Modulator): The introduction of fluorine at the C5 position serves a dual purpose. Inductively, it lowers the pKa of the adjacent pyridine nitrogen, reducing the molecule's basicity. This is a critical design choice to mitigate hERG channel liabilities (cardiotoxicity) often associated with basic amines in drug candidates. Furthermore, the C–F bond increases the lipophilicity (logP) of the scaffold, enhancing membrane permeability and filling hydrophobic pockets within target active sites[2].

-

The C4-Chlorine (Orthogonal Reactive Handle): The chlorine atom acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its reactivity is synergistically enhanced by the electron-withdrawing effects of both the para-pyridine nitrogen and the ortho-fluorine atom.

-

The C3-Carboxylic Acid (Vector for Extension): The carboxylic acid provides a straightforward vector for synthesizing amides or macrocycles, allowing rapid exploration of chemical space pointing toward the solvent-exposed regions of a protein target.

Orthogonal Functionalization Workflow

The true power of 4-C-5-FNA lies in its orthogonal reactivity. By carefully sequencing the reaction conditions, chemists can selectively modify the C3 and C4 positions without cross-reactivity.

Orthogonal functionalization workflow of 4-Chloro-5-fluoronicotinic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm mechanistic progression.

Protocol A: C3-Carboxylic Acid Activation and Amidation

Objective: Synthesize a 4-chloro-5-fluoronicotinamide intermediate.

Causality Note: The electron-deficient nature of the fluoropyridine ring reduces the nucleophilicity of the carboxylate. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a highly reactive 7-aza-HOBt ester intermediate, driving the amidation forward even with sterically hindered amines.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask under inert argon atmosphere, dissolve 4-C-5-FNA (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol). Observation: The solution should remain clear.

-

Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion at 0 °C. Stir for 15 minutes to allow the formation of the active ester.

-

Amine Coupling: Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise. Warm the reaction to room temperature (25 °C) and stir for 2 hours.

-

Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, quench in 100 µL of 1:1 MeCN/H2O, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 174.0[M-H]-) is completely depleted. If unreacted acid remains, spike with 0.2 eq additional HATU.

-

Workup: Dilute with Ethyl Acetate (30 mL), wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Late-Stage SNAr Displacement of C4-Chlorine

Objective: Displace the C4-chlorine with an aniline derivative to construct a biaryl-amine pharmacophore.

Causality Note: The SNAr reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the electron-withdrawing C5-fluorine and the para-nitrogen. Using a polar aprotic solvent (DMSO) accelerates the reaction by leaving the nucleophile unsolvated and highly reactive.

Step-by-Step Procedure:

-

Preparation: Dissolve the amide intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous DMSO (3.0 mL).

-

Nucleophile Addition: Add the target aniline (1.5 eq, 0.75 mmol) and Potassium Carbonate (K2CO3, 2.5 eq, 1.25 mmol).

-

Thermal Activation: Heat the reaction mixture to 90 °C using a heating block. Stir for 12 hours.

-

Validation Checkpoint (TLC/UV): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The product will typically exhibit a distinct UV absorbance shift (fluorescence under 254 nm) due to the extended conjugation of the newly formed biaryl-amine system.

-

Isolation: Cool to room temperature, pour into ice water (20 mL), and filter the resulting precipitate. Purify via flash column chromatography if necessary.

Applications in Drug Discovery

Kinase Inhibitor Design

Fluorinated pyridines are classic bioisosteres for benzene rings in kinase inhibitor design. The nitrogen atom acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. The C5-fluorine provides a lipophilic contact that vectors into the hydrophobic pocket II, enhancing binding affinity and residence time.

Pharmacophore mapping of the fluoropyridine core within a kinase active site.

PET Imaging Tracers

Beyond therapeutics, fluorinated nicotinic acid derivatives are heavily utilized in diagnostic imaging. The structural similarity of 4-C-5-FNA to endogenous niacin allows it to interact with specific receptors (like GPR109A). By substituting the stable fluorine with the[18F] isotope, researchers can synthesize highly effective Positron Emission Tomography (PET) tracers for monitoring neuroinflammation and glioblastoma progression[2].

References

-

860296-20-4 (C6H3ClFNO2) - PubChemLite. Université du Luxembourg. Available at: [Link]

-

A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development - ACS Publications. Available at:[Link]

-

Recognition of small endogenous 3-HB and Niacin drug Detailed... ResearchGate. Available at:[Link]

Sources

Physicochemical Profiling and Thermal Behavior of 4-Chloro-5-fluoronicotinic Acid: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly valued bifunctional heterocyclic building block. Widely utilized in the synthesis of advanced kinase inhibitors and targeted antibacterial agents, its integration into synthetic pipelines requires a rigorous understanding of its physicochemical limitations. Chief among these is its thermal instability, defined by a distinct decomposition melting point of 152 °C . This whitepaper provides an in-depth mechanistic analysis of this thermal threshold, a self-validating protocol for its measurement, and its broader implications in medicinal chemistry.

Quantitative Physicochemical Profile

The baseline physicochemical parameters of 4-chloro-5-fluoronicotinic acid highlight the extreme electron-deficient nature of its pyridine core. The data below summarizes its foundational metrics[1]:

| Parameter | Value | Analytical Context |

| CAS Registry Number | 860296-20-4 | Standard chemical identifier[2] |

| Molecular Formula | C6H3ClFNO2 | - |

| Molecular Weight | 175.54 g/mol | Exact Mass: 174.98[1] |

| Melting Point | 152 °C (Decomposition) | Crystallized from Acetone[1] |

| Predicted Boiling Point | 287.4 ± 35.0 °C | Extrapolated (Pre-decomposition)[1] |

| Density | 1.576 ± 0.06 g/cm³ | High density due to dual halogenation[1] |

| pKa | 0.39 ± 0.25 | Highly acidic carboxyl proton[1] |

| Topological Polar Surface Area | 50.19 Ų | Relevant for BBB penetration models[1] |

Mechanistic Causality of the 152 °C Decomposition Threshold

Standard nicotinic acids generally exhibit high, stable melting points due to robust intermolecular hydrogen bonding that forms stable dimeric crystal lattices. However, 4-chloro-5-fluoronicotinic acid does not undergo a clean solid-to-liquid phase transition. Instead, it undergoes catastrophic thermal decomposition at 152 °C[1].

The Causality: This behavior is driven by the profound inductive electron-withdrawing effects (-I) of the highly electronegative halogens at the C4 (Chlorine) and C5 (Fluorine) positions. These substituents severely deplete the electron density of the already electron-deficient pyridine ring. When thermal energy is applied and the crystal lattice begins to break down at approximately 152 °C, the extreme electrophilicity of the ring lowers the activation energy required for the heterolytic cleavage of the C-C bond holding the carboxylate group.

Consequently, the molecule undergoes rapid thermal decarboxylation . The carboxyl group leaves as carbon dioxide (CO₂) gas, driven by the thermodynamic stability of the resulting fluorochloro-pyridine intermediate. Therefore, the 152 °C threshold is not merely a melting point, but a definitive chemical breakdown.

Self-Validating Protocol: Precision Thermal Analysis

To establish absolute trustworthiness in the 152 °C melting point, researchers must employ an orthogonal, self-validating thermal analysis system. A standard capillary apparatus is insufficient because it cannot mathematically distinguish between a thermodynamic melt and a chemical decomposition.

Step-by-Step Methodology

Step 1: Sample Preparation & Lattice Standardization Recrystallize the raw 4-chloro-5-fluoronicotinic acid from HPLC-grade acetone (1[1]). Acetone effectively solvates organic impurities while allowing the fluorinated pyridine to form a uniform crystal lattice upon cooling. Dry the purified crystals under vacuum at 40 °C for 12 hours to remove residual solvent, which would otherwise artificially depress the melting point.

Step 2: Visual Capillary Screening Load 2-3 mm of the dried sample into a glass capillary. Using a digital melting point apparatus, ramp the temperature at 1 °C/min starting from 140 °C. Observation: At approximately 152 °C, the solid will begin to liquefy concurrently with visible gas evolution (bubbling). This physical bubbling is the qualitative indicator of decarboxylation.

Step 3: Orthogonal Validation via DSC and TGA To mathematically validate the visual observation, subject a 5.0 mg sample to simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under a nitrogen atmosphere (50 mL/min flow rate, 10 °C/min heating ramp).

The Self-Validating Calculation: The loss of one molar equivalent of carbon dioxide (CO₂, 44.01 g/mol ) from the parent molecule (175.54 g/mol ) equates to a theoretical mass loss of 25.07% . Validation Criteria: If the TGA curve registers a ~25% step-down in mass precisely aligning with the sharp 152 °C endothermic peak on the DSC thermogram, the system self-validates. The event is definitively characterized as a decarboxylation-driven decomposition.

Thermal Analysis & Validation Workflow for 4-Chloro-5-fluoronicotinic Acid

Synthetic Utility in Advanced Drug Development

Understanding the thermal limits of 4-chloro-5-fluoronicotinic acid is critical because it is heavily utilized in high-temperature reflux reactions during API synthesis. It serves as a foundational precursor for computational drug design, specifically in the creation of novel tubulin inhibitors and multi-cyclic kinase inhibitors (3[3]).

Reactivity Profile: The strategic placement of the halogens creates a highly reactive electrophilic center at the C4 position. The C4 chlorine is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) by two synergistic factors:

-

The strong inductive withdrawal (-I) of the adjacent C5 fluorine.

-

The resonance stabilization (-M) provided by the para-positioned pyridine nitrogen, which acts as an electron sink to stabilize the anionic Meisenheimer intermediate during nucleophilic attack.

This predictable reactivity allows medicinal chemists to efficiently couple complex amines to the pyridine core. Furthermore, its exceptionally low pKa (0.39) ensures that the carboxylate moiety remains fully ionized at physiological pH, a critical pharmacokinetic parameter for optimizing the aqueous solubility and bioavailability of the resulting drug candidates[1].

References

-

Title: 4-chloro-5-fluoropyridine-3-carboxylic acid - Echemi Source: Echemi Chemical Database URL: 1

-

Title: 860296-20-4, 4-chloro-5-fluoropyridine-3-carboxylic acid Source: AccelaChemBio URL: 2

-

Title: 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid Supplier Source: Benchchem URL: 3

Sources

A Technical Guide to 4-Chloro-5-fluoronicotinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Executive Summary

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, has become a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] 4-Chloro-5-fluoronicotinic acid emerges as a highly valuable heterocyclic building block, offering a unique combination of electronic properties, metabolic stability, and synthetic versatility. This guide provides a comprehensive overview of its applications, focusing on its role as a key scaffold in the development of targeted therapeutics, particularly in oncology. We will explore its synthesis, its incorporation into kinase inhibitors, and the underlying rationale for its use, supported by detailed protocols and mechanistic diagrams.

The Strategic Advantage of Halogenation in Drug Design

The presence of chlorine and fluorine on the nicotinic acid core is not incidental; it is a deliberate design choice to modulate several key drug-like properties.

The Synergistic Effects of Chlorine and Fluorine

Fluorine, with its high electronegativity and small atomic size, can significantly alter the pKa of nearby functional groups, enhance binding affinity through unique electrostatic interactions, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[3] Chlorine, while also electronegative, offers greater polarizability and can serve as a key interaction point within protein binding pockets or as a reactive handle for further synthetic elaboration.[4]

The combination on the pyridine ring creates a distinct electronic profile:

-

Modulated Basicity: The electron-withdrawing nature of both halogens reduces the basicity of the pyridine nitrogen, which can prevent unwanted off-target interactions and improve cell permeability.

-

Enhanced Binding Potential: The chloro and fluoro substituents provide opportunities for halogen bonding and other non-covalent interactions with target proteins, potentially increasing binding affinity and selectivity.[5]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust, making the aromatic core resistant to oxidative metabolism.[1]

Physicochemical Profile

A foundational understanding of the molecule's properties is critical for its application in drug discovery workflows.

| Property | Value | Source/Method |

| IUPAC Name | 4-Chloro-5-fluoropyridine-3-carboxylic acid | - |

| Molecular Formula | C₆H₃ClFNO₂ | - |

| Molecular Weight | 175.55 g/mol | - |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| LogP | ~1.5 - 2.0 | Predicted |

| pKa (Carboxylic Acid) | ~3.0 - 3.5 | Estimated |

Synthetic Accessibility: A Gateway to Innovation

The utility of any chemical scaffold is directly tied to its synthetic accessibility. 4-Chloro-5-fluoronicotinic acid can be prepared through multi-step sequences, often starting from more heavily halogenated precursors.

General Synthetic Workflow

A common strategy involves the selective removal of a halogen from a tri-substituted pyridine ring, such as 2,6-dichloro-5-fluoronicotinic acid or its esters.[6] This selective de-chlorination highlights the differential reactivity of the halogen atoms on the pyridine core, providing a reliable route to the desired isomer.

Caption: General synthetic and derivatization workflow for 4-Chloro-5-fluoronicotinic acid.

Protocol: Synthesis via Selective Dechlorination

This protocol is a representative example based on established chemical principles for selective hydrogenation.[6]

Materials:

-

Methyl 2,6-dichloro-5-fluoronicotinate

-

Palladium on carbon (10 wt. %)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

Selective Dechlorination: To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in methanol, add triethylamine (1.2 eq) and 10% Pd/C catalyst (5 mol %).

-

The reaction vessel is purged with nitrogen, then placed under a hydrogen atmosphere (balloon or Parr shaker).

-

The mixture is stirred vigorously at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is methyl 4-chloro-5-fluoronicotinate.

-

Hydrolysis: The crude ester is dissolved in a mixture of THF/water (1:1). Sodium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4-6 hours.

-

Workup and Isolation: The reaction mixture is acidified to pH 2-3 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-5-fluoronicotinic acid as a solid.

Core Applications in Kinase Inhibitor Scaffolding

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7][8] The 4-chloro-5-fluoronicotinic acid scaffold is exceptionally well-suited for constructing potent and selective kinase inhibitors.[9]

Rationale for Use in Kinase Inhibitors

The scaffold is typically derivatized at the carboxylic acid position to form an amide. This amide can then be linked to other fragments that occupy key regions of the ATP-binding pocket of a target kinase.

-

Hinge-Binding Mimicry: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase, a common anchoring interaction for many Type I and Type II inhibitors.

-

Vector for Exploration: The amide linkage provides a synthetically tractable vector to introduce substituents that can probe other regions of the binding site, such as the DFG motif or the solvent-front.[9]

-

Favorable Pharmacokinetics: The inherent metabolic stability imparted by the fluoro-chloro substitution pattern is highly desirable for developing orally bioavailable drugs.[2]

Case Study: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in cancers driven by BRAF or RAS mutations.[10] Inhibiting the terminal kinase, ERK, is a promising strategy to overcome resistance to upstream inhibitors (e.g., RAF or MEK inhibitors). Derivatives of halogenated phenyl and pyridinyl scaffolds have been successfully employed in the discovery of ERK inhibitors like GDC-0994.[10]

Caption: The MAPK/ERK signaling pathway and the point of intervention for an ERK inhibitor.

Experimental Protocols for Drug Discovery

The following protocols outline standard assays used to characterize inhibitors derived from the 4-chloro-5-fluoronicotinic acid scaffold.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This assay measures the ability of a compound to inhibit kinase activity by detecting the phosphorylation of a substrate.

Materials:

-

Target kinase (e.g., recombinant ERK2)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phosphopeptide antibody

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

Test compounds (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into the microplate.

-

Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in assay buffer. Add this solution to the wells containing the test compounds.

-

Initiate Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes.

-

Detection: Prepare a solution of the terbium-labeled antibody in TR-FRET buffer. Add this solution to all wells to stop the reaction and initiate the detection process. Incubate for 60 minutes.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 520 nm (fluorescein) and 495 nm (terbium).

-

Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT/XTT Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line with a relevant genetic background (e.g., BRAF-mutant melanoma cells)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the reagent to a colored formazan product.

-

Signal Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Normalize the absorbance data to the vehicle control. Plot the percentage of cell viability against compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Future Perspectives

The 4-Chloro-5-fluoronicotinic acid scaffold remains a highly attractive starting point for the design of novel therapeutics. Its utility extends beyond kinase inhibitors to other target classes, such as GPCRs and anti-infective agents.[11][12] The continued development of novel synthetic methods will further expand the chemical space accessible from this versatile core. As our understanding of disease biology deepens, scaffolds like 4-chloro-5-fluoronicotinic acid, which offer a blend of stability, synthetic tractability, and tunable electronics, will be instrumental in the creation of the next generation of targeted medicines.

References

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

-

Hassan, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC. Available at: [Link]

- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

-

Cunico, W., et al. (2006). Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Tzakos, A. G., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Available at: [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Chen, C-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

ResearchGate. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. Available at: [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.

-

RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

Future Medicine. (2021). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Recent advances and potential pharmacological activities of chalcones: A review. JOCPR. Available at: [Link]

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Characterization of 4-Chloro-5-fluoronicotinic Acid: Orthogonal Methods for Purity and Structural Elucidation

Introduction & Rationale

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly specialized, polyfunctionalized pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of both chlorine and fluorine atoms on the electron-deficient pyridine ring, combined with a carboxylic acid moiety, presents unique analytical challenges.

During synthesis, the generation of closely related regioisomers (e.g., 5-chloro-4-fluoronicotinic acid) and des-halogenated impurities is common. Because these impurities share nearly identical molecular weights and hydrophobicities, standard analytical platform methods often fail to provide baseline resolution. This application note details an orthogonal, self-validating analytical strategy—combining Pentafluorophenyl (PFP) based chromatography with multi-nuclear NMR spectroscopy—to unequivocally characterize the purity and regiochemistry of 4-Chloro-5-fluoronicotinic acid.

Fig 1. Orthogonal analytical workflow for 4-Chloro-5-fluoronicotinic acid characterization.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical method, the physicochemical properties of the analyte must dictate the instrumental parameters.

Table 1: Physicochemical Properties of 4-Chloro-5-fluoronicotinic acid [1]

| Property | Value | Analytical Implication |

| Molecular Formula | C₆H₃ClFNO₂ | Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation. |

| Molecular Weight | 175.54 g/mol | Suitable for LC-MS (ESI-negative mode preferred due to acidic nature). |

| pKa (Predicted) | ~0.39 (Pyridine N) | Highly acidic mobile phases (pH ~2.0) are required to suppress ionization and prevent peak tailing. |

| XLogP3 | 1.57 | Moderate hydrophobicity; requires low starting organic modifier in reversed-phase HPLC. |

Causality Insight: The electron-withdrawing effects of the halogens and the carboxylic acid drastically reduce the basicity of the pyridine nitrogen (pKa ~0.39)[1]. By utilizing a mobile phase buffered to pH 2.0 (e.g., 0.1% Trifluoroacetic acid), the carboxylic acid is fully protonated while the pyridine nitrogen remains neutral. This ensures the molecule partitions into the stationary phase as a single, neutral species, resulting in sharp, symmetrical chromatographic peaks.

Chromatographic Characterization (HPLC-UV & LC-MS)

Column Selection Causality

Standard C18 columns rely purely on hydrophobic partitioning, which is often insufficient to resolve halogenated positional isomers. To overcome this, a Pentafluorophenyl (PFP) stationary phase is employed[2]. The highly electronegative fluorine atoms on the PFP phase act as Lewis acids, engaging in dipole-dipole interactions, π−π stacking, and hydrogen bonding with the electron-deficient fluoropyridine ring[3]. This multimodal retention mechanism provides the orthogonal selectivity required to separate 4-chloro-5-fluoro from 5-chloro-4-fluoro isomers[4].

Fig 2. Multimodal retention mechanism of PFP stationary phases for halogenated pyridines.

Protocol 1: HPLC-UV Purity and System Suitability Test (SST)

This protocol is designed as a self-validating system. The SST ensures that the column chemistry is actively resolving halogenated isomers before sample analysis begins.

-

Instrumentation: UHPLC system equipped with a Photodiode Array (PDA) detector.

-

Column: Agilent Poroshell 120 PFP, 2.7 µm, 3.0 × 150 mm (or equivalent Waters ACQUITY HSS PFP)[3],[2].

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Initial Mobile Phase (95% A / 5% B).

-

System Suitability: Inject a resolution mixture containing 4-Chloro-5-fluoronicotinic acid and a spiked standard of 5-fluoronicotinic acid. Ensure a resolution factor ( Rs ) > 2.0.

Table 2: Optimized HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic hold |

| 12.0 | 40 | 60 | Linear |

| 14.0 | 10 | 90 | Column Wash |

| 14.1 | 95 | 5 | Re-equilibration |

| 18.0 | 95 | 5 | End |

Structural Elucidation (Multi-nuclear NMR Spectroscopy)

While HPLC confirms chemical purity, multi-nuclear NMR ( 1 H, 13 C, 19 F) is mandatory to confirm the exact regiochemistry of the halogens.

Regiochemistry Causality (The Self-Validating Coupling System)

The structural integrity of 4-Chloro-5-fluoronicotinic acid is unequivocally established via 1 H- 19 F scalar coupling. In this specific molecule, the fluorine atom at C5 is ortho to the proton at C6. This spatial proximity results in a strong 3JHF scalar coupling (typically 8–12 Hz). Consequently, the H6 signal in the 1 H NMR spectrum will appear as a distinct doublet, and the F5 signal in the 19 F NMR spectrum will symmetrically mirror this splitting[5]. If the synthesis had yielded the incorrect 5-chloro-4-fluoro isomer, the fluorine at C4 would lack an adjacent proton, resulting in a singlet in the 19 F NMR spectrum. This distinct coupling pattern acts as an internal, self-validating proof of structure.

Protocol 2: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of DMSO- d6 . (DMSO is required due to the high polarity of the carboxylic acid, which limits solubility in CDCl₃).

-

Internal Standards: Add 0.05% Tetramethylsilane (TMS) for 1 H/ 13 C referencing, and a trace amount of Fluorobenzene (or CFCl₃) for 19 F referencing.

-

Acquisition Parameters:

-

1 H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

-

19 F NMR (376 MHz): 64 scans, D1 = 2.0 s. Ensure proton decoupling is turned off to observe the critical 3JHF splitting.

-

13 C NMR (100 MHz): 1024 scans, D1 = 2.0 s, with 1 H decoupling.

-

Table 3: Expected NMR Chemical Shifts and Coupling Constants

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) |

| 1 H | H2 | ~8.80 | Singlet (or fine d) | 4JHF < 2 Hz |

| 1 H | H6 | ~8.95 | Doublet | 3JHF ≈ 10 Hz |

| 1 H | -COOH | ~13.5 | Broad Singlet | N/A (Exchangeable) |

| 19 F | F5 | ~ -125.0 to -127.0 | Doublet | 3JFH ≈ 10 Hz[5] |

| 13 C | C5 (C-F) | ~155.0 | Doublet | 1JCF ≈ 250 Hz |

Vibrational Spectroscopy (FT-IR)

To finalize the characterization, Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to confirm the presence of key functional groups.

-

Sample Prep: Attenuated Total Reflection (ATR) mode using a diamond crystal; 32 scans at 4 cm⁻¹ resolution.

-

Diagnostic Bands:

-

~1710 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the carboxylic acid.

-

~2500–3100 cm⁻¹: Broad band indicative of the O-H stretch (hydrogen-bonded in the solid state).

-

~1050–1150 cm⁻¹: Strong C-F stretching vibration.

-

~750 cm⁻¹: C-Cl stretching vibration.

-

References

-

Waters Corporation. "ACQUITY UPLC HSS PFP Columns". Waters Shop. URL:[Link][3]

-

Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes. URL:[Link][2]

-

LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". Chromatography Online. URL:[Link][4]

-

ChemRxiv. "A 3-Fluoropyridine-Substituted Grubbs III Catalyst as a 19F NMR Probe for Chain Chelation in ROMP". URL:[Link][5]

Sources

Application Note: HPLC Method Development and Validation for 4-Chloro-5-fluoronicotinic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly functionalized halogenated pyridine derivative. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and positron emission tomography (PET) radiotracers, particularly as a precursor for 18F-labeled prosthetic groups ()[1]. Accurate quantification and purity assessment of this intermediate are vital for downstream synthetic yields. This application note provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol designed to overcome the unique analytical challenges posed by this molecule's polarity and ionization behavior.

Chemical Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are chosen, rather than simply following a recipe.

4-Chloro-5-fluoronicotinic acid contains a carboxylic acid group and a pyridine ring. The electron-withdrawing chlorine and fluorine atoms significantly lower the pKa of the carboxylic acid to approximately 2.0–2.5.

-

The Problem: If analyzed at a neutral pH, the molecule exists as a highly polar carboxylate anion, resulting in poor retention on a non-polar C18 stationary phase. Furthermore, operating at a pH near the molecule's pKa leads to a dynamic equilibrium between ionized and unionized states during the chromatographic run, manifesting as severe peak tailing and irreproducibility.

-

The Solution: To establish a robust method, the mobile phase must be acidified well below the pKa. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. This achieves two mechanistic goals:

-

Ionization Suppression: It fully protonates the carboxylic acid, rendering that functional group neutral.

-

Ion-Pairing: The weakly basic pyridine nitrogen becomes protonated. The hydrophobic trifluoroacetate anion (TFA⁻) acts as an ion-pairing agent, forming a neutral, lipophilic complex with the pyridinium cation.

-

This dual mechanism dramatically enhances retention time and ensures sharp, symmetrical peaks on a reversed-phase column ()[2].

Mechanistic rationale for mobile phase selection and C18 retention.

Chromatographic Conditions

The following quantitative parameters have been optimized for the resolution of 4-Chloro-5-fluoronicotinic acid from common synthetic impurities.

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase, 250 × 4.6 mm, 5 µm (e.g., Phenomenex Jupiter Proteo or equivalent) |

| Mobile Phase A | 0.1% v/v TFA in LC-MS Grade Water |

| Mobile Phase B | 0.1% v/v TFA in LC-MS Grade Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Linear Gradient |

| 17.0 | 10 | 90 | Column Wash |

| 17.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End of Run |

Experimental Protocol: Step-by-Step

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

-

Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

-

Phase B: Measure 1000 mL of LC-MS grade acetonitrile. Add 1.0 mL of MS-grade TFA. Mix thoroughly and degas.

-

Causality Note: Always add acid to the aqueous/organic bulk, not vice versa, to ensure precise volumetric ratios.

Step 2: Standard and Sample Preparation

-

Diluent: Prepare a 50:50 (v/v) mixture of LC-MS Water and Acetonitrile.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-5-fluoronicotinic acid reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Sample Preparation: Prepare unknown samples following the same dilution scheme to target a nominal concentration of 100 µg/mL.

Step 3: System Equilibration & Injection Sequence

-

Purge the HPLC lines with Mobile Phases A and B.

-

Equilibrate the column at initial conditions (95% A / 5% B) at 1.0 mL/min for at least 20 minutes until the baseline is stable.

-

Injection Sequence:

-

Blank (Diluent) - 1 injection

-

Working Standard (SST) - 5 consecutive injections

-

Unknown Samples - up to 10 injections

-

Bracketing Standard - 1 injection

-

Workflow for the HPLC analysis of 4-Chloro-5-fluoronicotinic acid.

Data Analysis & System Suitability

The integrity of the analytical run is validated by the System Suitability Test (SST). Evaluate the 5 consecutive injections of the Working Standard against the criteria in Table 3. If any parameter fails, the system is not validated, and troubleshooting must occur before sample analysis.

Table 3: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) RSD | ≤ 1.0% | Ensures pump stability and consistent column equilibration. |

| Peak Area RSD | ≤ 2.0% | Validates autosampler precision and sample stability. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms successful suppression of secondary silanol interactions. |

| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and packing integrity. |

Troubleshooting Guide

-

Issue: Severe Peak Tailing ( Tf > 1.5)

-

Causality: Incomplete protonation of the carboxylic acid or secondary interactions between the basic pyridine nitrogen and unendcapped silanols on the stationary phase.

-

Solution: Verify the pH of Mobile Phase A is ~2.0. Ensure fresh TFA is used, as TFA can degrade or volatilize over time. Consider switching to a highly endcapped C18 column.

-

-

Issue: Drifting Baseline during Gradient

-

Causality: Differences in UV absorbance between Water and Acetonitrile at 254 nm, exacerbated by TFA.

-

Solution: This is normal for TFA gradients. Ensure the blank injection is subtracted during data processing to flatten the baseline for accurate integration.

-

-

Issue: Split Peaks

-

Causality: The sample solvent is stronger (higher organic content) than the initial mobile phase conditions, causing the analyte to precipitate or travel at different speeds at the column head.

-

Solution: Ensure the sample diluent does not exceed 50% Acetonitrile. If splitting persists, dilute the sample further with Mobile Phase A.

-

References

-

Title: [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation Source: Molecular Pharmaceutics (National Institutes of Health / PMC) URL: [Link]

-

Title: Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) Source: Molecules (MDPI) URL: [Link]

-

Title: Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake Source: HELDA - University of Helsinki URL: [Link]

Sources

NMR Spectroscopy of 4-Chloro-5-fluoronicotinic Acid: A Comprehensive Protocol for Structural Elucidation and Purity Assessment

Chemical Context & Structural Significance

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of agrochemicals and pharmaceutical active ingredients ([1]). The presence of both a chlorine atom at C4 and a fluorine atom at C5 on the heteroaromatic ring significantly alters the electronic landscape of the molecule ([2]). Accurate structural elucidation and purity assessment are paramount, as halogenated pyridines often present synthetic challenges such as regiochemical isomerism and nucleophilic aromatic substitution side-reactions ([3]). Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust analytical tool for this purpose, leveraging the active spin-½ nuclei: ¹H, ¹³C, and ¹⁹F.

Theoretical NMR Considerations & Causality

The structural assignment of 4-chloro-5-fluoronicotinic acid relies heavily on the predictable inductive effects of its substituents and the resulting spin-spin coupling networks ([4]).

-

¹H NMR: The molecule possesses only two aromatic protons: H2 and H6. Both are highly deshielded due to the electron-withdrawing nature of the pyridine nitrogen, the halogens, and the carboxylic acid. H2 typically appears as a singlet or a fine doublet due to weak 4-bond coupling to fluorine (⁴J

HF). H6, being directly ortho to the fluorine atom, exhibits a distinct doublet splitting driven by a strong 3-bond coupling (³JHF≈ 8–10 Hz) ([5]). -

¹³C NMR: The carbon backbone analysis is dominated by carbon-fluorine (C-F) heteronuclear coupling. The direct ¹J

CFcoupling at C5 is massive (~250–270 Hz), splitting the C5 signal into a wide doublet ([2]). The adjacent carbons (C4 and C6) exhibit ²JCFcouplings (~15–30 Hz). This predictable attenuation of J-values over distance acts as an internal ruler for assigning the carbon skeleton. -

¹⁹F NMR: The single fluorine atom at C5 provides a highly sensitive probe. Its chemical shift typically resonates around -120 to -130 ppm. The multiplicity of the ¹⁹F signal directly mirrors its interaction with H6 and H2, serving as a self-validating confirmation of the ¹H NMR assignments.

Experimental Protocols: A Self-Validating Workflow

Sample Preparation

-

Solvent Selection: Weigh 15–20 mg of 4-chloro-5-fluoronicotinic acid. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen over CDCl₃ because the carboxylic acid moiety readily forms strongly hydrogen-bonded dimers in non-polar solvents, causing severe line broadening and solubility issues. DMSO disrupts these dimers, ensuring sharp, well-resolved resonances for both the acidic proton and the heteroaromatic system.

-

-

Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (0.00 ppm for ¹H).

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

-

Causality: Removing particulate matter prevents the distortion of magnetic field homogeneity, which is critical for resolving fine ⁴J

HFcouplings.

-

Instrument Setup & Acquisition Parameters

-

Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

-

Causality: Fluorine (376 MHz on a 400 MHz console) is very close in resonance frequency to hydrogen. A dedicated ¹H/¹⁹F dual-tuned probe or a broadband probe capable of isolating these frequencies is required to prevent RF pulse bleed-through.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard 1D (zg30).

-

Number of scans (NS): 16.

-

Relaxation delay (D1): 2.0 seconds.

-

Causality: Fluorinated aromatic protons often exhibit longer T₁ relaxation times. A sufficient D1 ensures complete return to thermal equilibrium between pulses, allowing for accurate integration critical for purity assessment.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Acquire a 1D spectrum with ¹H decoupling (zgig) to obtain a single sharp peak for baseline purity analysis, followed immediately by a coupled spectrum (zg) to observe F-H splitting.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse sequence: 1D with proton decoupling (zgpg30).

-

NS: 512 to 1024.

-

Causality: The low natural abundance of ¹³C, combined with the lack of Nuclear Overhauser Effect (NOE) enhancement on the highly substituted quaternary carbons (C3, C4, C5), necessitates a high scan count to achieve a viable signal-to-noise ratio.

-

Data Processing & Self-Validation

-

Apodization: Apply a 0.3 Hz exponential line broadening (LB) to ¹H and ¹⁹F spectra, and 1.0 Hz to ¹³C spectra before Fourier Transformation (FT).

-

Causality: This specific apodization function suppresses high-frequency noise in the Free Induction Decay (FID) tail without artificially broadening the fine ⁴J

HFcouplings, ensuring the multiplet structure remains fully resolved.

-

-

Self-Validation Check (Critical): Measure the ³J

HFcoupling constant from the H6 doublet in the ¹H NMR spectrum. Measure the corresponding ³JFHsplitting in the ¹H-coupled ¹⁹F NMR spectrum. These values must be identical (± 0.2 Hz). A mismatch indicates either an unresolved impurity overlapping the signal or a fundamental structural misassignment.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H2 | 8.90 - 9.10 | Singlet (or fine d) | ⁴J |

Aromatic proton between N and COOH |

| H6 | 8.60 - 8.80 | Doublet | ³J |

Aromatic proton adjacent to F |

| OH | ~13.5 | Broad Singlet | N/A | Carboxylic acid proton |

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| C2 | ~150.0 | Doublet | ⁴J |

Aromatic carbon |

| C3 | ~125.0 | Doublet | ³J |

Carbon attached to COOH |

| C4 | ~140.0 | Doublet | ²J |

Carbon attached to Cl |

| C5 | ~155.0 | Doublet | ¹J |

Carbon attached to F |

| C6 | ~135.0 | Doublet | ²J |

Aromatic carbon adjacent to N and F |

| C=O | ~165.0 | Singlet | N/A | Carboxyl carbon |

Table 3: Expected ¹⁹F NMR Spectral Data (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| F5 | -120.0 to -130.0 | Doublet of doublets | ³JFH ≈ 8.0 - 10.0, ⁴JFH ≈ 1.0 - 2.0 | Fluorine atom at C5 |

Mechanistic & Logical Workflows

Workflow for multi-nuclear NMR acquisition and structural validation of fluorinated pyridines.

Spin-spin heteronuclear coupling logic network for the C5-fluorine atom.

References

-

Title: Supporting Information - Fluoronicotinic acid derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: National Institutes of Health (NIH) URL: [Link]

-

Title: DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines Source: ACS Publications URL: [Link]

Sources

Application Notes and Protocols for 4-Chloro-5-fluoronicotinic Acid in Agrochemical Synthesis

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of innovation.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can profoundly enhance the biological efficacy, metabolic stability, and physicochemical characteristics of active ingredients.[1] The pyridine ring, a privileged structure in numerous commercial agrochemicals, serves as a robust platform for building novel herbicides, fungicides, and insecticides. When combined, these elements give rise to powerful intermediates like 4-Chloro-5-fluoronicotinic acid (CAS 860296-20-4) , a highly functionalized building block poised for the development of next-generation crop protection agents.

This guide provides an in-depth examination of the application of 4-Chloro-5-fluoronicotinic acid in agrochemical synthesis. We will move beyond a simple recitation of facts to explore the causality behind synthetic choices, offering field-proven insights for researchers and development professionals. The protocols described herein are designed as self-validating systems, providing a logical framework for adaptation and optimization.

Physicochemical Profile and Reactivity Analysis

4-Chloro-5-fluoronicotinic acid is a solid, crystalline compound whose structure offers multiple avenues for synthetic elaboration. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 860296-20-4 | [2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [2] |

| Molecular Weight | 175.54 g/mol | [2] |

| Physical Form | Solid | [4] |

| Melting Point | 152 °C (decomposition) | [5] |

| pKa | 0.39 ± 0.25 (Predicted) | [3] |

The true synthetic value of this intermediate lies in its distinct reactive sites:

-

Carboxylic Acid (C3 Position): This is the primary functional group for building molecular complexity. It can be readily converted into an acid chloride, ester, or activated directly to form amide bonds—the backbone of many successful agrochemicals, including nicotinamide fungicides.[6]

-

Halogenated Pyridine Ring: The chlorine atom at the C4 position and the fluorine atom at the C5 position are not merely passive substituents. Their strong electron-withdrawing nature activates the pyridine ring, influencing its reactivity and providing steric and electronic features that can be critical for binding to target enzymes or receptors. Furthermore, these halogens can serve as sites for nucleophilic aromatic substitution (NAS) reactions under specific conditions, allowing for further diversification of the core structure.[7]

Application Case Study: Synthesis of a Novel Nicotinamide Fungicide Candidate

Rationale and Design:

Nicotinamide-based compounds have emerged as a promising class of fungicides.[1] By leveraging 4-Chloro-5-fluoronicotinic acid as our starting material, we can rapidly access novel N-aryl nicotinamides. The chloro- and fluoro-substituents are anticipated to enhance the intrinsic activity and metabolic stability of the resulting molecule.

For this case study, we will target the synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-4-chloro-5-fluoronicotinamide . The choice of the 3,5-bis(trifluoromethyl)aniline is strategic; this moiety is frequently found in potent agrochemicals and is known to contribute to fungicidal activity.[1]

Synthetic Workflow:

The synthesis is a robust two-step process: activation of the carboxylic acid followed by amide bond formation. This workflow is efficient and highly adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Authoritative Insight: The following protocols are based on established and reliable methodologies for acyl chloride formation and amide coupling.[6][8] The choice of reagents prioritizes efficiency and ease of purification. Safety precautions must be strictly followed, particularly when handling thionyl chloride and acid chlorides. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-Chloro-5-fluoronicotinoyl chloride

Objective: To activate the carboxylic acid for subsequent amide coupling by converting it to the more reactive acyl chloride.

Materials:

-

4-Chloro-5-fluoronicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-5-fluoronicotinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DCM to the flask to create a slurry (approx. 5-10 mL per gram of starting material).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirring slurry.

-

Reagent Addition: Slowly add thionyl chloride (2.5 eq) to the mixture at room temperature. Gas evolution (HCl, SO₂) will be observed.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

-

Isolation: The resulting crude 4-Chloro-5-fluoronicotinoyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.

Protocol 2: Synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-4-chloro-5-fluoronicotinamide

Objective: To couple the activated acid chloride with the target aniline to form the final amide product.

Materials:

-

Crude 4-Chloro-5-fluoronicotinoyl chloride (from Protocol 1, ~1.0 eq)

-

3,5-bis(trifluoromethyl)aniline (1.05 eq)

-

Triethylamine (Et₃N) or other non-nucleophilic base (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

-

Reaction Setup: In a separate dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-bis(trifluoromethyl)aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the aniline solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

-

Addition of Acyl Chloride: Dissolve the crude 4-Chloro-5-fluoronicotinoyl chloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the cold, stirring aniline solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(3,5-bis(trifluoromethyl)phenyl)-4-chloro-5-fluoronicotinamide.

Data-Driven Protocol Validation

The success of amide coupling can be highly dependent on reaction conditions. The following table presents hypothetical optimization data for Protocol 2, illustrating a self-validating approach to refining the synthesis. This systematic process is essential for maximizing yield and purity, a key requirement in agrochemical process development.

| Entry | Base (eq) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Et₃N (1.5) | DCM | 0 °C to RT | 12 | 85 |

| 2 | Pyridine (2.0) | DCM | 0 °C to RT | 12 | 78 |

| 3 | DIPEA (1.5) | THF | 0 °C to RT | 12 | 82 |

| 4 | Et₃N (1.5) | DCM | Room Temp. | 6 | 75 |

| 5 | Et₃N (1.5) | ACN | 0 °C to RT | 12 | 91 |

Causality Analysis: The data suggests that while several conditions are effective, the combination of triethylamine as a base in acetonitrile (Entry 5) provides the highest yield. This could be due to the enhanced solubility of the triethylamine hydrochloride salt byproduct in acetonitrile, driving the reaction equilibrium forward more effectively than in DCM. Performing the initial addition at 0 °C (compare Entry 1 vs. 4) is critical for minimizing side reactions and improving yield.

Conclusion

4-Chloro-5-fluoronicotinic acid stands out as a potent and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactive handles allow for predictable and efficient synthetic transformations, primarily through the formation of robust amide or ester linkages. The protocols and workflow detailed in this guide provide a solid, scientifically-grounded framework for researchers to explore the vast chemical space accessible from this building block. By applying these methods, scientists can rapidly generate libraries of new chemical entities, accelerating the discovery pipeline for more effective and sustainable crop protection solutions.

References

-

Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). US5356896A - Stabilized pharmaceutical compositions comprising an HMG-CoA reductase inhibitor compound.

-

PubChem. (n.d.). 4-Chloro-5,6-difluoropyridine-3-carboxylic acid. Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). US Patent 10,119,084 B2.

-

MDPI. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Retrieved March 14, 2026, from [Link]

-

PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved March 14, 2026, from [Link]

-

CAS. (2022). CAplus Database Summary Sheet (DBSS). Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). CN113929621A - Synthesis method of flonicamid.

- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

PMC. (2013). Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. Retrieved March 14, 2026, from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (2016). Discovery of Chloronicotinyl Insecticides. Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). ES2713176T3 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.

-

PMC. (n.d.). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Retrieved March 14, 2026, from [Link]

-

ProQuest. (2014). IFI Claims®/US Patents and Legal Status. Retrieved March 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved March 14, 2026, from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved March 14, 2026, from [Link]

-

Molecules. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved March 14, 2026, from [Link]

-

NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved March 14, 2026, from [Link]

-

Scribd. (2011). Coupling Reagents in Amide Synthesis. Retrieved March 14, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). US20200396997A1 - A stable agrochemical composition.

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-6-chloro-5-fluoronicotinic acid | 2454491-15-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 7. 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid (2454491-15-5) for sale [vulcanchem.com]

- 8. scribd.com [scribd.com]

4-Chloro-5-fluoronicotinic acid as a building block in organic synthesis

As a Senior Application Scientist, I have designed this technical guide to provide a deep dive into the utility, reactivity, and handling of 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4). This guide is tailored for medicinal chemists and process scientists who require authoritative, reproducible methodologies for integrating this privileged fluorinated scaffold into drug discovery pipelines.

Executive Summary

4-Chloro-5-fluoronicotinic acid is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—a C3-carboxylic acid, a C4-chlorine, and a C5-fluorine—allows for precise, regioselective orthogonal functionalization. It is predominantly utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel agrochemicals where the strategic placement of a fluorine atom is required to modulate pKa, improve metabolic stability, and enhance target binding affinity [1].

Structural Rationale & Reactivity Profile

The synthetic value of 4-chloro-5-fluoronicotinic acid lies in the predictable and highly divergent reactivity of its functional groups. Understanding the electronic push-and-pull of the pyridine ring is critical for designing successful synthetic routes.

-

C3-Carboxylic Acid: Serves as the primary anchor for amidation or esterification. It is typically functionalized first to prevent the carboxylic acid proton from interfering with subsequent base-mediated reactions.

-

C4-Chlorine (The Electrophilic Hotspot): The C4 position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). This hyper-reactivity is caused by the synergistic electron-withdrawing effects of the para-pyridine nitrogen, the ortho-carbonyl group, and the inductive pull of the ortho-fluorine.

-

C5-Fluorine: While fluorine is generally a good leaving group in SNAr, the C5 position is meta to the pyridine nitrogen. Consequently, the negative charge of a putative Meisenheimer complex at C5 cannot be delocalized onto the ring nitrogen. Thus, the C5-F bond remains highly stable under standard SNAr conditions, allowing for exclusive regioselectivity at C4 [2].

Quantitative Physicochemical Data

To predict solubility and partition coefficients during purification, refer to the summarized physicochemical properties below [1].

| Property | Value | Implication for Synthesis & Workup |

| CAS Number | 860296-20-4 | Standard identifier for procurement. |

| Molecular Formula | C6H3ClFNO2 | Determines exact mass (174.98 Da) for LC-MS tracking. |

| Molecular Weight | 175.54 g/mol | Used for stoichiometric calculations. |